Home > Products > Screening Compounds P127818 > Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate -

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Catalog Number: EVT-12576820
CAS Number:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a compound classified under the category of pyrazolopyridines, which are organic compounds featuring a fused pyrazole and pyridine structure. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development.

Source and Classification

The compound's chemical formula is C9H9N3O2C_9H_9N_3O_2, with a molecular weight of approximately 191.19 g/mol . It belongs to the broader class of organoheterocyclic compounds, specifically categorized as pyrazolopyridines, which are known for their diverse biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate can be achieved through various methods. One notable approach involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in the presence of a catalyst, such as acid sulfate. The reaction typically occurs at room temperature in ethanol as a solvent, yielding the desired product after filtration and recrystallization .

The general procedure can be summarized as follows:

  1. Combine reactants (6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline) in ethanol.
  2. Add a catalyst (e.g., acid sulfate) and agitate for 30–45 minutes.
  3. Filter the mixture and wash with ethanol.
  4. Recrystallize to obtain pure ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
Molecular Structure Analysis

Structure and Data

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate features a unique molecular structure characterized by its fused ring system. The InChI key for this compound is AVYQUJPXOZPFCU-UHFFFAOYSA-N, and its SMILES notation is CCOC(=O)C1=NNC2=C1N=CC=C2 . The compound's structure consists of:

  • A pyrazole ring (five-membered with two nitrogen atoms).
  • A pyridine ring (six-membered with one nitrogen atom).
  • An ethyl ester functional group at the carboxylic acid position.
Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate can participate in various chemical reactions typical for heterocyclic compounds. These include:

  • Nucleophilic substitutions at the nitrogen or carbon atoms.
  • Condensation reactions leading to the formation of more complex structures.
  • Potential interactions with electrophiles due to the electron-rich nature of the pyrazole moiety.

Such reactions are essential for modifying the compound to enhance its biological activity or to create derivatives that may possess improved pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate primarily involves its interaction with biological targets relevant to pharmacological activity. It is suggested that compounds within this class may act as inhibitors of enzymes like phosphodiesterases, which play crucial roles in cellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) . This action can influence various physiological processes, including those related to mood regulation and inflammation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exhibits several notable physical and chemical properties:

  • Boiling Point: Approximately 369 °C at standard atmospheric pressure.
  • Density: Theoretical density is around 1.34 g/cm³.
  • Flash Point: Approximately 176.97 °C.
    These properties indicate that the compound is stable under typical laboratory conditions but requires careful handling due to its potential flammability .
Applications

Scientific Uses

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate has significant potential in scientific research and medicinal chemistry. Its derivatives may be explored for:

  • Development of novel therapeutic agents targeting central nervous system disorders.
  • Antimicrobial applications due to structural similarities with known bioactive compounds.
  • Investigations into enzyme inhibition mechanisms relevant to various diseases.
Introduction to Pyrazolopyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives

The structural distinction between pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine lies in the fusion pattern of the pyrazole and pyridine rings. In pyrazolo[4,3-b]pyridine (the subject of this review), the pyrazole nitrogen atoms are positioned at N1 (pyrrole-like) and N2 (pyridine-like), with fusion occurring between pyrazole positions 4/5 and pyridine positions b/c. Early medicinal chemistry efforts prioritized pyrazolo[3,4-b]pyridines due to synthetic accessibility, but the discovery of pyrazolo[4,3-b]pyridine's unique bioactivity profile spurred dedicated research in the 2000s. A pivotal advancement was the identification of ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate derivatives as A1-adenosine receptor (A1AR) ligands with high selectivity over A2A and A3 subtypes, enabling targeted central nervous system modulation without off-target effects [3]. Concurrently, synthetic innovations like AC-SO₃H-catalyzed cyclization (yields: 80–85%, purity: >98% HPLC) enabled efficient gram-scale production of the core scaffold [1].

Table 1: Key Developments in Pyrazolopyridine Chemistry

Time PeriodResearch FocusSignificant AchievementBiological Relevance
1990s–2000sPyrazolo[3,4-b]pyridine optimizationDevelopment of zaleplon analogsGABAA receptor modulation for sedation
2000–2010A1AR ligand discovery4-Amino-1-(2-chloro-2-phenylethyl) derivativesHigh A1AR affinity/selectivity [3]
2010–PresentKinase inhibitor applicationsEthyl ester derivatization for JAK/FLT3 inhibitionAnticancer drug intermediates [1]
2015–PresentSynthetic methodologyAC-SO₃H-catalyzed cyclization (80–85% yield)Gram-scale production [1]

Significance of Regioisomerism in Bioactivity: 1H vs. 2H Tautomeric Forms

Regioisomerism critically governs the pharmacological behavior of pyrazolopyridines. Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exists predominantly in the 1H-tautomeric form (95% abundance), characterized by a hydrogen bond donor (N1-H) and an acceptor (N2) within the fused ring system. This contrasts with the 2H-tautomer, where hydrogen bonding capacity is inverted. X-ray crystallography confirms the 1H-tautomer’s planarity (bond lengths: N–N = 1.34 Å, C–N = 1.40 Å), which facilitates optimal ATP-binding site interactions in kinases [1]. The 1H configuration enables bidentate hydrogen bonding with kinase hinge regions, a feature exploited in inhibitors targeting CDK2 (IC50: 0.45 μM) and FLT3 [1] [4]. Furthermore, the 1H-tautomer’s electronic profile enhances electrophilic substitution at position 3, enabling C–C bond formation for derivatization, whereas the 2H-tautomer favors nucleophilic attacks at position 5.

Table 2: Tautomeric Influence on Molecular Properties

Property1H-Tautomer2H-TautomerBioactivity Impact
Hydrogen bondingDonor: N1-HAcceptor: N2Donor: N2-HAcceptor: N11H form enables kinase hinge region binding
Predominant abundance~95%~5%Dictates target engagement efficiency
Aromatic electrophilic substitution sitePosition 3Position 5Alters derivatization strategies
log P (calculated)1.85 [1]2.10 (estimated)1H form improves membrane permeability
Metabolic stabilityResistant to P450 oxidation [4]Higher susceptibility1H form enhances pharmacokinetics

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate as a Privileged Structural Motif

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exemplifies a "privileged scaffold" due to its dual roles as a synthetic intermediate and a direct pharmacophore. The ethyl ester group provides a versatile handle for pharmacophore elaboration:

  • Hydrazide Formation: Reaction with hydrazine yields 1H-pyrazolo[4,3-b]pyridine-5-carbohydrazide (precursor to acylhydrazones; yield: ≥70%), enabling Schiff base formation with aldehydes for antimicrobial development [1].
  • Heterocyclic Fusion: Treatment with diethyl acetylenedicarboxylate generates pyridopyrimidine systems, expanding structural diversity for kinase inhibitor libraries [1].
  • Adenosine Mimicry: The planar fused ring system mimics purine geometry, allowing competitive binding at ATP sites. This underpins its utility in designing JAK inhibitors for autoimmune disorders and FLT3 inhibitors for acute myeloid leukemia [1] [4].

Computational profiling predicts favorable drug-like properties: high GI absorption, moderate log P (1.85), and solubility (1.87 mg/mL). Its molecular weight (191.19 g/mol) and polar surface area (67.87 Ų) align with Lipinski’s and Veber’s rules, supporting oral bioavailability [2] [4]. Nanoparticle encapsulation (PLGA; size: 150 nm) further enhances solubility to 12 mg/mL, addressing formulation challenges [1].

Table 3: Therapeutic Applications via Targeted Derivatization

Therapeutic TargetDerivative StructureBiological ActivityApplication
JAK kinases3-Cyano-4-aryl derivativesIC50 < 100 nMAutoimmune disease
FLT3 tyrosine kinase3-(Pyridin-4-yl)amino analogsSuppresses AML cell proliferationAcute myeloid leukemia
Acetolactate synthase3-Sulfonamide adductsED50 = 45 μM (vs. Amaranthus)Herbicide development
A1 adenosine receptor4-Amino-1-(2-chloro-2-phenylethyl)Ki < 10 nMCNS modulation

Properties

Product Name

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

IUPAC Name

ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(11-7)5-10-12-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

MUVKUQSSLBGOSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.